molecular formula C13H13N5O4 B14214037 (5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone CAS No. 831203-93-1

(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

Cat. No.: B14214037
CAS No.: 831203-93-1
M. Wt: 303.27 g/mol
InChI Key: DPLMXBJJIHZAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone is a chemical compound that belongs to the class of heterocyclic compounds. It features a nitrofuran moiety linked to a pyrimidinyl-substituted piperazine ring through a methanone bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding

Mechanism of Action

The mechanism of action of (5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The nitrofuran moiety can form reactive intermediates that interact with DNA or proteins, leading to antimicrobial or anticancer effects. The pyrimidinyl-piperazine part of the molecule can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone is unique due to its combined structural features of nitrofuran, pyrimidine, and piperazine moieties. This combination allows it to exhibit a broad spectrum of biological activities and makes it a versatile compound for various applications .

Properties

CAS No.

831203-93-1

Molecular Formula

C13H13N5O4

Molecular Weight

303.27 g/mol

IUPAC Name

(5-nitrofuran-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C13H13N5O4/c19-12(10-2-3-11(22-10)18(20)21)16-6-8-17(9-7-16)13-14-4-1-5-15-13/h1-5H,6-9H2

InChI Key

DPLMXBJJIHZAHH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.